gamma-Cyclodextrin hydrate
Overview
Description
Gamma-Cyclodextrin (γ-CD) is an octasaccharide derived from glucose. The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . In γ-cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .
Synthesis Analysis
The synthesis of γ-CD is achieved through the enzymatic degradation of starch . During the enzymatic reaction, the accumulation of γ-cyclodextrin inhibits its own synthesis and favors the formation of other cyclodextrins .Molecular Structure Analysis
The molecular structure of γ-CD is in the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other . The γ-CD cavity includes 5.3 water molecules which occupy the 13 sites . The newly obtained γ-cyclodextrin crystallizes in the triclinic system and in the crystal structure there are two independent CD molecules A and B as well as 16 H2O molecules and one MeOH molecule in the unit cell .Chemical Reactions Analysis
The chemical reactions of γ-CD are mainly related to its ability to form inclusion complexes with various organic molecules . This is due to the unique cavity structure of CD, which makes it an ideal vehicle for the delivery of active ingredients into target tissues .Physical And Chemical Properties Analysis
γ-Cyclodextrin exists as a white (colorless) powder or crystals . The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3 . γ-Cyclodextrin is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .Scientific Research Applications
Electrochemical Applications
- Gamma-cyclodextrin is used in synthesizing functionalized films combined with poly-3-methylthiophene, enhancing electrochemical sensor performance for neurotransmitters and neuroleptics. This includes improved detection limits and simultaneous detection capabilities (Bouchta et al., 2005).
Supramolecular Chemistry and Host-Guest Interactions
- The molecule's structure, with a hydrophobic internal cavity and hydrophilic exterior, allows for the formation of inclusion complexes and nanostructured assemblies, particularly beneficial in creating organic-inorganic hybrid materials (Guo et al., 2010).
Environmental Applications
- Gamma-cyclodextrin is used in enhancing methane hydrate formation, which is significant for gas storage and transportation technologies. It facilitates hydrate growth rate and promotes the formation of stable hydrate structures (Ji et al., 2017).
Material Science
- It can form organogels in various oils and organic solvents through a three-dimensional network, presenting potential applications in material science and engineering (Kida et al., 2009).
Food and Pharmaceutical Industries
- Due to its larger internal cavity and high water solubility, gamma-cyclodextrin is widely applied in food and pharmaceutical industries. It enhances the solubility and bioavailability of various compounds (Li et al., 2007).
Metal-Organic Frameworks
- Gamma-cyclodextrin can assemble into metal–organic frameworks (CD–MOFs), useful in gas adsorption and environmental remediation (Smith et al., 2015).
Future Directions
properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKUKQHKKVTYOE-SMTXKKGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746588 | |
Record name | PUBCHEM_71311509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1315.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Cyclodextrin hydrate | |
CAS RN |
91464-90-3 | |
Record name | PUBCHEM_71311509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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